Ro 48-8071 (CAS 189197-69-1, as the fumarate salt) is a small-molecule, active-site-targeting, competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC; EC 5.4.99.7). OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to lanosterol, a key post-squalene step in the cholesterol biosynthetic pathway positioned downstream of HMG-CoA reductase (HMGR).
Molecular FormulaC23H27BrFNO2
Molecular Weight448.4 g/mol
CAS No.189197-69-1
Cat. No.B1662913
⚠ Attention: For research use only. Not for human or veterinary use.
Ro 48-8071: A High-Affinity 2,3-Oxidosqualene Cyclase (OSC) Inhibitor with a Unique Self-Limiting Regulatory Mechanism
Ro 48-8071 (CAS 189197-69-1, as the fumarate salt) is a small-molecule, active-site-targeting, competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC; EC 5.4.99.7) [1]. OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to lanosterol, a key post-squalene step in the cholesterol biosynthetic pathway positioned downstream of HMG-CoA reductase (HMGR) [2]. Ro 48-8071 exhibits potent inhibition of human liver OSC with an IC₅₀ of approximately 6.5 nM and reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM [1]. A defining feature of its mechanism is that partial OSC inhibition generates oxysterols, such as 24(S),25-epoxycholesterol, which act as endogenous suppressors of HMGR expression, creating a synergistic, self-limited negative regulatory loop that distinguishes it from statins [2].
1
Post-squalene pathway studies: Targets OSC downstream of HMG-CoA reductase, enabling dissection of the post-squalene cholesterol biosynthesis segment without direct mevalonate-pathway perturbation.
2
Self-limiting regulatory mechanism: Partial OSC inhibition generates oxysterols that suppress HMGR expression, creating a synergistic negative-feedback loop reported to distinguish it from statin-class compounds.
3
Tool compound for oxysterol / LXR research: Suitable for studying endogenous oxysterol-mediated transcriptional regulation and LXR-dependent gene networks in cholesterol efflux and inflammation models.
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
[2] Abe I, Zheng YF, Prestwich GD. Photoaffinity labeling of oxidosqualene cyclase and squalene cyclase by a benzophenone-containing inhibitor. Biochemistry. 1998 Apr 28;37(17):5779-84. View Source
Why Generic Substitution of Ro 48-8071 with Other Cholesterol Synthesis Inhibitors or OSC Inhibitors is Scientifically Unjustified
Simply substituting Ro 48-8071 with an HMG-CoA reductase inhibitor (statin) or an alternative OSC inhibitor (e.g., BIBB 515) is not scientifically defensible because these compounds exhibit profoundly different molecular mechanisms, downstream regulatory effects, and safety profiles. Statins, such as simvastatin, inhibit the mevalonate pathway upstream of OSC, which triggers a compensatory, feedback-driven upregulation of HMGR mRNA and protein synthesis that can limit their therapeutic efficacy and contribute to adverse effects [1]. In stark contrast, Ro 48-8071 uniquely exploits a self-limiting regulatory loop: partial OSC inhibition elevates monooxidosqualene and epoxycholesterol levels, which in turn suppress HMGR expression, thereby avoiding the counter-regulatory enzyme induction seen with statins [1]. Furthermore, even among OSC inhibitors, key selectivity and potency differences exist—BIBB 515, for instance, displays an OSC IC₅₀ of 36 nM , approximately 5.5-fold weaker than Ro 48-8071, and lacks the extensive in vivo comparative data against statins that define Ro 48-8071's differentiated profile. These mechanistic distinctions have direct, quantifiable consequences for cellular cholesterol synthesis inhibition, in vivo LDL-cholesterol reduction, and the preservation of essential non-sterol isoprenoids, rendering generic substitution invalid for rigorous research applications.
Ro 48-8071 (OSC Inhibitor)
Downregulates HMGR expression via oxysterol-mediated feedback; preserves non-sterol isoprenoids including coenzyme Q10.
Statin Substitute Risk
Statins paradoxically upregulate HMGR and deplete coenzyme Q10; mechanism-driven feedback differences may confound pathway interpretation.
Ro 48-8071 (This Compound)
Reported higher OSC inhibition potency and extensive in vivo comparator data across multiple species models.
Alternative OSC Inhibitor Risk
Other OSC inhibitors such as BIBB 515 may exhibit reduced enzymatic potency and lack comparable in vivo comparator datasets; assay-response context may differ.
Mechanism mismatch is the primary concern: substituting an OSC inhibitor that triggers oxysterol-mediated HMGR suppression with an upstream HMGR inhibitor that induces compensatory enzyme upregulation may produce opposite regulatory outcomes in cholesterol-pathway research models.
[1] Peffley DM, Gayen AK, Morand OH. Down-regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA levels and synthesis in Syrian hamster C100 cells by the oxidosqualene cyclase inhibitor [4'-(6-allyl-ethyl-amino-hexyloxy)-2'-fluoro-phenyl]-(4-bromophenyl)-methanone (Ro 48-8071): comparison to simvastatin. Biochem Pharmacol. 1998;56(4):439-49. View Source
Quantitative Differentiation of Ro 48-8071 Versus Comparators: A Product-Specific Evidence Guide
OSC Enzymatic Inhibition Potency: Ro 48-8071 vs. BIBB 515
Ro 48-8071 demonstrates approximately 5.5-fold greater potency in inhibiting human oxidosqualene cyclase (OSC) compared to the alternative OSC inhibitor BIBB 515, based on reported IC₅₀ values. This difference translates to a lower effective concentration required to achieve equivalent enzymatic suppression in in vitro systems [1].
In vitro enzyme inhibition assays using human OSC preparations.
Why This Matters
For researchers designing dose-response experiments or screening campaigns, the higher potency of Ro 48-8071 allows for lower compound usage, potentially reducing off-target effects and conserving valuable compound stock.
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
Cellular Cholesterol Synthesis Inhibition: Ro 48-8071 in HepG2 Cells
Ro 48-8071 reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM, demonstrating its high potency in a physiologically relevant human hepatocyte model. This cellular IC₅₀ is approximately 4.3-fold lower than its enzymatic OSC IC₅₀, indicating efficient target engagement and downstream pathway suppression in intact cells [1].
Cellular Cholesterol SynthesisReported
IC₅₀: ~1.5 nM in HepG2 cells ~4.3-fold lower than enzymatic IC₅₀
Supports cellular target-engagement and cholesterol synthesis suppression endpoint context.
HepG2 human hepatoma cell line; dose-dependent assay.
Inhibition of cholesterol synthesis in HepG2 cells (IC₅₀)
Target Compound Data
~1.5 nM
Comparator Or Baseline
Enzymatic OSC IC₅₀: ~6.5 nM (same compound, different assay)
Quantified Difference
~4.3-fold lower cellular IC₅₀ relative to enzymatic IC₅₀
Conditions
HepG2 human hepatoma cell line, dose-dependent cholesterol synthesis assay.
Why This Matters
The cellular potency data confirms that Ro 48-8071 effectively penetrates cells and engages its target to suppress cholesterol synthesis at low nanomolar concentrations, a critical validation for in vitro mechanistic studies and for predicting in vivo efficacy.
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
In Vivo LDL-Cholesterol Reduction and HDL Preservation: Ro 48-8071 vs. Simvastatin in Hamsters
In hyperlipidemic hamsters, Ro 48-8071 lowers plasma LDL-cholesterol (LDL-C) by approximately 60% at 150 μmol/kg/day, while leaving HDL-cholesterol (HDL-C) unchanged across all tested doses up to 300 μmol/kg/day. Simvastatin, in contrast, exhibits hepatotoxicity at doses exceeding 30 μmol/kg/day in hamsters, which restricts its therapeutic window and limits the achievable LDL-C reduction [1].
In Vivo LDL-C ReductionHead-to-head
LDL-C: ~60% reduction at 150 μmol/kg/day HDL-C: unchanged up to 300 μmol/kg/day Simvastatin: hepatotoxic >30 μmol/kg/day
Reported in vivo endpoint context in hyperlipidemic hamster model; supports wider dosing window for LDL-C research endpoints.
This data directly addresses a key procurement consideration: Ro 48-8071 offers a wider, safer in vivo dosing window for achieving significant LDL-C reduction without the hepatotoxicity that limits statins in certain animal models, making it a superior tool for long-term or high-dose cholesterol-lowering studies.
In vivo cholesterol loweringLDL-C reductionHDL-C preservation
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
Regulation of HMG-CoA Reductase (HMGR) Expression: Ro 48-8071 vs. Simvastatin
Ro 48-8071 treatment reduces HMGR mRNA levels and protein synthesis by 50-75% in Syrian hamster C100 cells under conditions of equivalent cholesterol synthesis inhibition, whereas simvastatin paradoxically increases both HMGR mRNA levels and protein synthesis under identical experimental conditions. Furthermore, Ro 48-8071 does not induce the overexpression of hepatic HMGR, squalene synthase, or OSC in vivo, in stark contrast to simvastatin, which dramatically upregulates these enzymes [1][2].
HMGR Expression RegulationHead-to-head
Ro 48-8071: 50–75% reduction in HMGR mRNA and protein Simvastatin: marked increase in HMGR mRNA and protein
Opposite directional effects on HMGR regulation; supports mechanistic studies of feedback control in cholesterol biosynthesis.
Syrian hamster C100 cells; in vivo confirmation in hyperlipidemic hamsters.
Ro 48-8071: 50-75% reduction in HMGR mRNA and synthesis at concentrations inhibiting cholesterol synthesis equivalently; no upregulation of hepatic HMGR, squalene synthase, or OSC in vivo.
Comparator Or Baseline
Simvastatin: Marked increase in HMGR mRNA and protein synthesis under same conditions; dramatic upregulation of hepatic HMGR, squalene synthase, and OSC in vivo.
Syrian hamster C100 cells (in vitro); hyperlipidemic hamsters (in vivo).
Why This Matters
The absence of compensatory HMGR upregulation is a critical differentiating feature of Ro 48-8071's mechanism. This property avoids the potential for attenuated efficacy over time and reduces the risk of adverse effects associated with statin-induced enzyme induction, making Ro 48-8071 a cleaner tool for dissecting the cholesterol biosynthetic pathway.
[1] Peffley DM, Gayen AK, Morand OH. Down-regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA levels and synthesis in Syrian hamster C100 cells by the oxidosqualene cyclase inhibitor [4'-(6-allyl-ethyl-amino-hexyloxy)-2'-fluoro-phenyl]-(4-bromophenyl)-methanone (Ro 48-8071): comparison to simvastatin. Biochem Pharmacol. 1998;56(4):439-49. View Source
[2] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
Preservation of Coenzyme Q10 Levels: Ro 48-8071 vs. Simvastatin
In hyperlipidemic hamsters, Ro 48-8071 treatment does not reduce coenzyme Q10 (ubiquinone) levels in either liver or heart tissue. Simvastatin, by inhibiting HMG-CoA reductase upstream in the pathway, significantly depletes coenzyme Q10 levels in both tissues [1]. This distinction arises because OSC inhibition occurs downstream of the branch point for the synthesis of non-sterol isoprenoids, including coenzyme Q10, dolichol, and isoprenylated proteins.
Coenzyme Q10 PreservationHead-to-head
Ro 48-8071: no reduction in liver or heart coenzyme Q10 Simvastatin: significant depletion in both tissues
Supports cholesterol-pathway studies requiring preserved non-sterol isoprenoid and mitochondrial function endpoints.
Hyperlipidemic hamsters; in vivo administration.
Coenzyme Q10UbiquinoneNon-sterol isoprenoids
Evidence Dimension
Coenzyme Q10 levels in liver and heart
Target Compound Data
Ro 48-8071: No reduction in coenzyme Q10 levels in liver or heart.
Comparator Or Baseline
Simvastatin: Significant reduction in coenzyme Q10 levels in liver and heart.
Quantified Difference
Preservation vs. depletion of coenzyme Q10.
Conditions
Hyperlipidemic hamsters, in vivo administration.
Why This Matters
Coenzyme Q10 is essential for mitochondrial electron transport and cellular energy metabolism. The preservation of coenzyme Q10 levels by Ro 48-8071 represents a significant mechanistic advantage for studies investigating the specific role of the cholesterol pathway without confounding effects on mitochondrial function and non-sterol isoprenoid biosynthesis.
Coenzyme Q10UbiquinoneNon-sterol isoprenoids
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
Tissue-Selective Cholesterol Synthesis Inhibition: Intestine vs. Liver in Mice
In BALB/c mice fed a chow diet containing Ro 48-8071 (20 mg/day/kg body weight), cholesterol synthesis in the whole small intestine is rapidly and sustainably inhibited by more than 50%. Sterol synthesis is also reduced in the large intestine and stomach. In contrast, hepatic cholesterol synthesis, while markedly suppressed initially, rebounds to rates exceeding baseline within 7 days of continuous treatment, indicating differential tissue-specific adaptive responses [1].
Tissue-Selective InhibitionReported
Small intestine: >50% sustained inhibition Liver: initial suppression then rebound to >baseline by day 7
Reported tissue-selective context in mouse model; supports intestinal cholesterol handling and enterohepatic flux studies.
This tissue-selective profile highlights Ro 48-8071's utility for studies focused specifically on intestinal cholesterol handling and enterohepatic cholesterol flux, without the confounding variable of sustained hepatic suppression that occurs with other cholesterol-lowering agents.
[1] Chuang JC, Valasek MA, Lopez AM, Posey KS, Repa JJ, Turley SD. Sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse. Biochem Pharmacol. 2014 Jan 31;88(3):351-63. View Source
High-Impact Application Scenarios for Ro 48-8071 in Research and Drug Discovery
Dissecting Post-Squalene Cholesterol Biosynthesis and Oxysterol-Mediated Feedback Regulation
Ro 48-8071 is an essential tool for researchers investigating the post-squalene segment of the cholesterol biosynthetic pathway. Its inhibition of OSC leads to the accumulation of monooxidosqualene and dioxidosqualene, as well as the production of epoxycholesterol (e.g., 24(S),25-epoxycholesterol), which acts as an endogenous ligand for the Liver X Receptor (LXR) [1]. This unique property allows scientists to decouple the study of oxysterol-mediated transcriptional regulation from the effects of statins, which inhibit the pathway upstream and do not generate these regulatory oxysterols. Ro 48-8071 enables precise, mechanistic studies of how endogenous oxysterols suppress HMG-CoA reductase expression and modulate LXR-dependent gene networks involved in cholesterol efflux and inflammation [1].
Investigating Intestinal Cholesterol Metabolism and Enterohepatic Flux
The sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, without sustained hepatic suppression, makes it a uniquely valuable compound for studies of intestinal cholesterol handling [2]. Researchers can utilize Ro 48-8071 to dissect the contribution of de novo cholesterol synthesis within enterocytes to overall cholesterol absorption, chylomicron assembly, and postprandial lipoprotein metabolism. This application is particularly relevant for understanding the interplay between intestinal and hepatic cholesterol pools and for evaluating the efficacy of combination therapies targeting both synthesis and absorption [2].
Evaluating OSC as a Therapeutic Target in Oncology: Angiogenesis, Metastasis, and Tumor Growth
Ro 48-8071 has demonstrated potent anti-tumor and anti-angiogenic activity in multiple preclinical cancer models. It reduces vascular density, increases pericyte coverage, and inhibits tumor growth in spontaneous pancreatic tumor models (RIP-Tag2) and metastatic models of colon (HCT116) and pancreatic (HPAF-II) cancer [3]. Furthermore, it has been shown to synergize with 5-fluorouracil (5-FU) to enhance anti-tumoral and anti-metastatic effects [3]. For cancer researchers, Ro 48-8071 serves as a critical chemical probe to validate OSC as a metabolic vulnerability in tumors, to study the crosstalk between cholesterol metabolism and angiogenesis, and to explore novel combination strategies with established chemotherapeutics [3][4].
Studying Hormone-Dependent Breast Cancer and Estrogen Receptor Modulation
In hormone-dependent breast cancer research, Ro 48-8071 offers a distinct mechanism of action: it potently reduces the viability of estrogen receptor (ER)-positive breast cancer cells and prevents tumor growth in BT-474 xenograft models in mice, with no apparent toxicity [4]. Critically, it degrades ERα while simultaneously inducing the anti-proliferative protein ERβ, an effect not observed with the statins fluvastatin and simvastatin [4]. This unique modulation of the ERα/ERβ ratio makes Ro 48-8071 an invaluable tool for investigating alternative, non-endocrine pathways to control hormone-responsive breast cancer and for understanding the role of cholesterol metabolism in ER signaling [4].
Application
Selection Property
Validation Focus
Post-squalene pathway and oxysterol feedback studies
Self-limiting oxysterol-mediated HMGR suppression
LXR-dependent gene network and oxysterol accumulation endpoints
Intestinal cholesterol metabolism and enterohepatic flux models
Sustained intestinal selectivity with hepatic rebound profile
Intestinal cholesterol synthesis and chylomicron assembly endpoints
Tumor angiogenesis and metastasis model studies
Reported anti-angiogenic and vascular-normalization model response
Vascular density, pericyte coverage, and tumor-growth model endpoints
Hormone-dependent breast cancer cell-model research
ERα degradation and ERβ induction profile distinct from statins
ERα/ERβ ratio modulation and cell-viability endpoint review
[1] Morand OH, Aebi JD, Dehmlow H, Ji YH, Gains N, Lengsfeld H, Himber J. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. View Source
[2] Chuang JC, Valasek MA, Lopez AM, Posey KS, Repa JJ, Turley SD. Sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse. Biochem Pharmacol. 2014 Jan 31;88(3):351-63. View Source
[3] Maione F, Oliaro-Bosso S, Meda C, Di Nicolantonio F, Bussolino F, Balliano G, Viola F, Giraudo E. The cholesterol biosynthesis enzyme oxidosqualene cyclase is a new target to impair tumour angiogenesis and metastasis dissemination. Sci Rep. 2015 Mar 12;5:9054. View Source
[4] Liang Y, Besch-Williford C, Aebi JD, Mafuvadze B, Cook MT, Zou X, Hyder SM. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071. Breast Cancer Res Treat. 2014 May;146(1):51-62. View Source
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